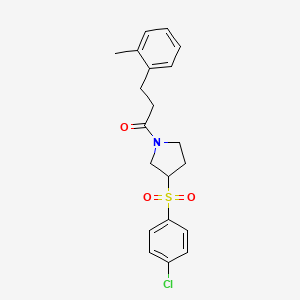

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one, also known as CT-3, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the mid-1990s and has since gained attention in the scientific community due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research has demonstrated the efficacy of related sulfonyl compounds in synthesizing diverse heterocyclic structures. For instance, the Wittig reaction has been utilized to produce N-protected α-amino-β,γ-unsaturated keto sulfones, which serve as precursors for both aromatic and non-aromatic 2,5-disubstituted five-membered heterocyclic compounds, including pyrroles and pyrrolidines (Benetti et al., 2002). Similarly, acid-catalyzed reactions have facilitated the synthesis of 1-(arylsulfonyl)pyrrolidines, highlighting a convenient method for generating pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).

Antimicrobial Properties

Certain sulfonate derivatives have shown promising antimicrobial and antifungal activities. Research on novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups has indicated the potential for high activity against Gram-positive bacteria, Gram-negative bacteria, and fungi (Fadda et al., 2016).

Molecular Structure and Quantum Chemical Studies

Investigations into the molecular structures, spectroscopic, and quantum chemical properties of related compounds have provided insights into their stability, charge delocalization, and potential for interaction within biological systems. Such studies include the detailed examination of vibrational study and theoretical analysis to understand the molecular properties and interactions of these compounds (Sivakumar et al., 2021).

Stereoselective Behavior and Calcium Channel Blockage

The stereoselective behavior of certain analogs has been studied for their potential as cardiovascular L-type calcium channel blockers. The differentiation of enantiomers and their binding and functional properties suggest applications in cardiovascular therapeutics (Carosati et al., 2009).

Propiedades

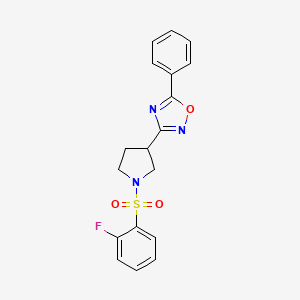

IUPAC Name |

1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-3-(2-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO3S/c1-15-4-2-3-5-16(15)6-11-20(23)22-13-12-19(14-22)26(24,25)18-9-7-17(21)8-10-18/h2-5,7-10,19H,6,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMRJLSCOBHYIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

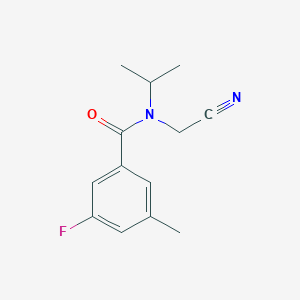

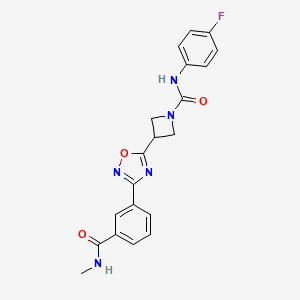

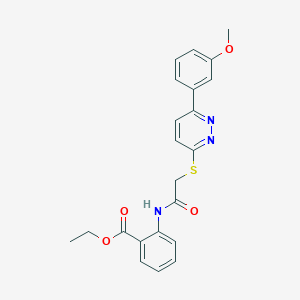

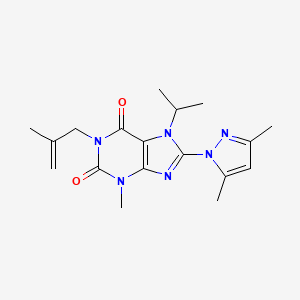

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974042.png)

![Ethyl 2-{2-[(2,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2974044.png)

![N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2974056.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2974059.png)

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2974061.png)